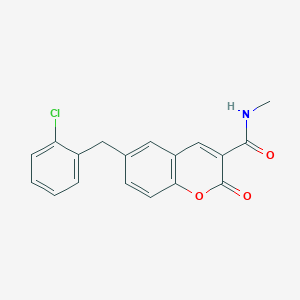![molecular formula C14H17N3O3S2 B5836845 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide, also known as MTSEA, is a sulfhydryl reactive compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a tool in biochemical and physiological studies to investigate protein structure and function.
作用機序
3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide reacts with cysteine residues in proteins to form a covalent bond, which can lead to changes in protein structure and function. The reaction between this compound and cysteine residues is reversible, allowing for the modification of specific sites on a protein. The reaction can also be controlled by adjusting the concentration of this compound and the reaction time.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the protein being modified and the specific site of modification. This compound has been shown to affect enzyme activity, protein-protein interactions, and membrane transport. It has also been used to study the conformational changes in proteins and their role in protein function.
実験室実験の利点と制限
One of the advantages of using 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide in lab experiments is its specificity for cysteine residues. This allows for the modification of specific sites on a protein, which can be useful for investigating the role of specific residues in protein function. Another advantage is the reversibility of the reaction, which allows for the modification of multiple sites on a protein.
One of the limitations of using this compound is its potential to react with other nucleophiles in addition to cysteine residues. This can lead to non-specific modifications and can complicate data interpretation. Another limitation is the potential for toxicity, which can vary depending on the specific protein being modified and the concentration of this compound used.
将来の方向性
There are several future directions for the use of 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide in scientific research. One area of interest is the development of new derivatives of this compound with improved specificity and reactivity. Another area of interest is the use of this compound in combination with other sulfhydryl reactive compounds to investigate protein structure and function. Additionally, the use of this compound in vivo and in clinical applications is an area of potential future research.
合成法
3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide is synthesized by the reaction of 3-methylbutanoyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide is widely used in scientific research as a sulfhydryl reactive compound to investigate protein structure and function. It is commonly used to modify cysteine residues in proteins to study their role in protein-protein interactions, enzyme activity, and membrane transport. This compound has been used in a variety of fields including biochemistry, biophysics, pharmacology, and neuroscience.
特性
IUPAC Name |
3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(2)9-13(18)16-11-3-5-12(6-4-11)22(19,20)17-14-15-7-8-21-14/h3-8,10H,9H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDYGFSNGUGIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)



![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)
![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)



![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)
![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)

